N-(2-methoxybenzyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-22-18(24)8-7-17(21-22)23-11-9-14(10-12-23)19(25)20-13-15-5-3-4-6-16(15)26-2/h3-8,14H,9-13H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBLHDCYFAXTPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes piperidine and pyridazinone moieties. Its molecular formula is , and it has notable properties that contribute to its biological activity.
The biological activity of this compound is primarily linked to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes, which may contribute to its therapeutic effects. For instance, derivatives of piperidine have been noted for their ability to inhibit acetylcholinesterase (AChE) and urease .
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress .
Biological Activity Overview
The biological activities associated with this compound include:
- Antibacterial Activity : Preliminary studies suggest moderate antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Similar compounds have demonstrated anticancer properties, likely through mechanisms involving apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : The piperidine core is known for neuroprotective effects, potentially beneficial in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : A study investigated the effects of similar piperidine derivatives on cancer cell lines. Results indicated that these compounds induced significant apoptosis in HeLa cells, suggesting a potential pathway for cancer therapy .
- Neuroprotective Research : Another study focused on the neuroprotective effects of piperidine derivatives in models of oxidative stress. The results showed that these compounds could reduce neuronal damage and improve cell viability under stress conditions .
Q & A
Q. What are the optimized synthetic routes for N-(2-methoxybenzyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
Coupling of pyridazinone and piperidine intermediates under reflux in polar aprotic solvents (e.g., DMF or DCM) with catalysts like EDCI/HOBt .
Methoxybenzyl incorporation via nucleophilic substitution or amide bond formation, requiring pH control (7–9) to avoid hydrolysis .
Purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water mixtures).
Critical Factors:
- Temperature: Higher temperatures (80–100°C) accelerate coupling but may degrade heat-sensitive groups.
- Catalysts: EDCI/HOBt improves amidation efficiency (>75% yield) compared to DCC .
- Solvent Polarity: DMF enhances solubility of intermediates but complicates removal; DCM is preferred for stepwise reactions.
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms methoxybenzyl (δ 3.8 ppm for OCH3) and pyridazinone (δ 6.9–7.2 ppm for aromatic protons) moieties .
- 2D NMR (COSY, HSQC) resolves piperidine ring conformation and amide connectivity .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (e.g., [M+H]+ calc. 385.1764, observed 385.1768) .
- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks in crystal lattices .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer: Discrepancies in IC50 values (e.g., enzyme vs. cell-based assays) may arise from:
- Membrane Permeability: Use logP calculations (e.g., ACD/Labs) to assess bioavailability. Compounds with logP >3 may aggregate in cellular assays, reducing apparent potency .
- Metabolic Stability: Conduct liver microsome studies (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation of the methoxy group) .
- Off-Target Effects: Employ selectivity panels (e.g., kinase profiling) to rule out non-specific binding .
Case Study:
A 10-fold lower IC50 in cell-based assays vs. enzymatic assays was traced to poor solubility. Adding 0.1% DMSO improved dissolution, aligning results .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting receptor affinity?
Methodological Answer:
- Core Modifications:
- Replace methoxybenzyl with 4-fluorobenzyl to enhance hydrophobic interactions (Ki improvement from 120 nM → 45 nM) .
- Substitute pyridazinone with triazolopyridazine to improve metabolic stability .
- Functional Group Analysis:
- Amide-to-urea replacement reduces off-target protease activation but may decrease solubility .
- Computational Modeling:
- Molecular docking (AutoDock Vina) identifies key residues (e.g., Tyr-452 in kinase X) for hydrogen bonding with the piperidine carboxamide .
Q. How can researchers elucidate the compound’s mechanism of action when interacting with novel biological targets?
Methodological Answer:
- Target Deconvolution:
- Chemical Proteomics: Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins .
- CRISPR-Cas9 Knockout Screens: Validate target relevance by correlating gene knockout with resistance phenotypes .
- Pathway Analysis:
- Phosphoproteomics (LC-MS/MS) maps downstream signaling changes (e.g., ERK/MAPK inhibition) .
- In Vivo Validation:
Methodological Challenges
Q. What experimental designs mitigate variability in pharmacokinetic (PK) studies?
Methodological Answer:
- Dosing Regimen: Use staggered administration (e.g., bid vs. qd) to assess Cmax and AUC correlations with efficacy .
- Formulation Optimization:
- Analytical Consistency:
- LC-MS/MS with Isotopic Internal Standards reduces matrix effects in plasma quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
